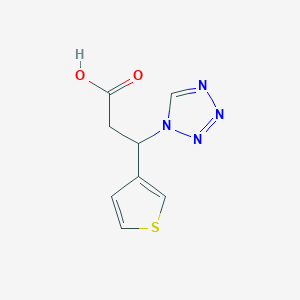

3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid is an organic compound that features both a tetrazole ring and a thiophene ring. These functional groups are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of the Propanoic Acid Moiety: This can be done through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The tetrazole ring can be reduced to form amines.

Substitution: Both the tetrazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines from the tetrazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Materials Science: It can be incorporated into polymers to modify their properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals.

Diagnostics: It can be used in the development of diagnostic agents.

Industry

Agriculture: The compound can be used in the development of new pesticides or herbicides.

Electronics: It can be used in the development of organic electronic materials.

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1H-tetrazol-1-yl)propanoic acid: Lacks the thiophene ring.

3-(thiophen-3-yl)propanoic acid: Lacks the tetrazole ring.

3-(1H-tetrazol-1-yl)-3-(furan-3-yl)propanoic acid: Contains a furan ring instead of a thiophene ring.

Uniqueness

3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid is unique due to the presence of both the tetrazole and thiophene rings, which confer distinct chemical properties and potential applications. The combination of these functional groups can lead to enhanced reactivity and specificity in various chemical and biological contexts.

Biologische Aktivität

3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C8H8N4O2S |

| Molecular Weight | 224.24 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 1573547 |

| Appearance | Powder |

| Boiling Point | 486.4 °C |

| Density | 1.71 g/cm³ |

Antimicrobial Activity

Research indicates that derivatives of tetrazole and thiophene compounds often exhibit antimicrobial properties. In a study evaluating various derivatives, it was found that certain compounds showed significant inhibition against bacterial strains. Specifically, the presence of the thiophene moiety was linked to enhanced antimicrobial activity due to its ability to disrupt bacterial cell membranes .

Cytokine Modulation

A notable aspect of the biological activity of this compound is its effect on cytokine release. In experiments involving peripheral blood mononuclear cells (PBMCs), the compound demonstrated a capacity to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6. At higher concentrations (100 µg/mL), it reduced TNF-α production by approximately 44% to 60%, indicating potential anti-inflammatory effects .

Antiproliferative Effects

The antiproliferative activity of the compound was assessed using various cancer cell lines. Results indicated that at specific concentrations, it could inhibit cell proliferation effectively. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved .

Study on Cytokine Response

In a controlled laboratory setting, PBMC cultures were stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) to assess the impact of the compound on cytokine release. The results revealed that compounds similar to this compound significantly inhibited TNF-α production without increasing IL-6 levels in response to LPS stimulation .

Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives including this compound were tested against various bacterial strains. The results indicated that while some derivatives showed low toxicity in PBMC cultures (cell viability around 94%), they effectively inhibited bacterial growth at specific concentrations .

Eigenschaften

IUPAC Name |

3-(tetrazol-1-yl)-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c13-8(14)3-7(6-1-2-15-4-6)12-5-9-10-11-12/h1-2,4-5,7H,3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJGHNAJWGFNHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.